

An In-depth Technical Guide to 9-(2-Biphenyl)-10-bromoanthracene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-(2-Biphenyl)-10-bromoanthracene

Cat. No.: B1291625

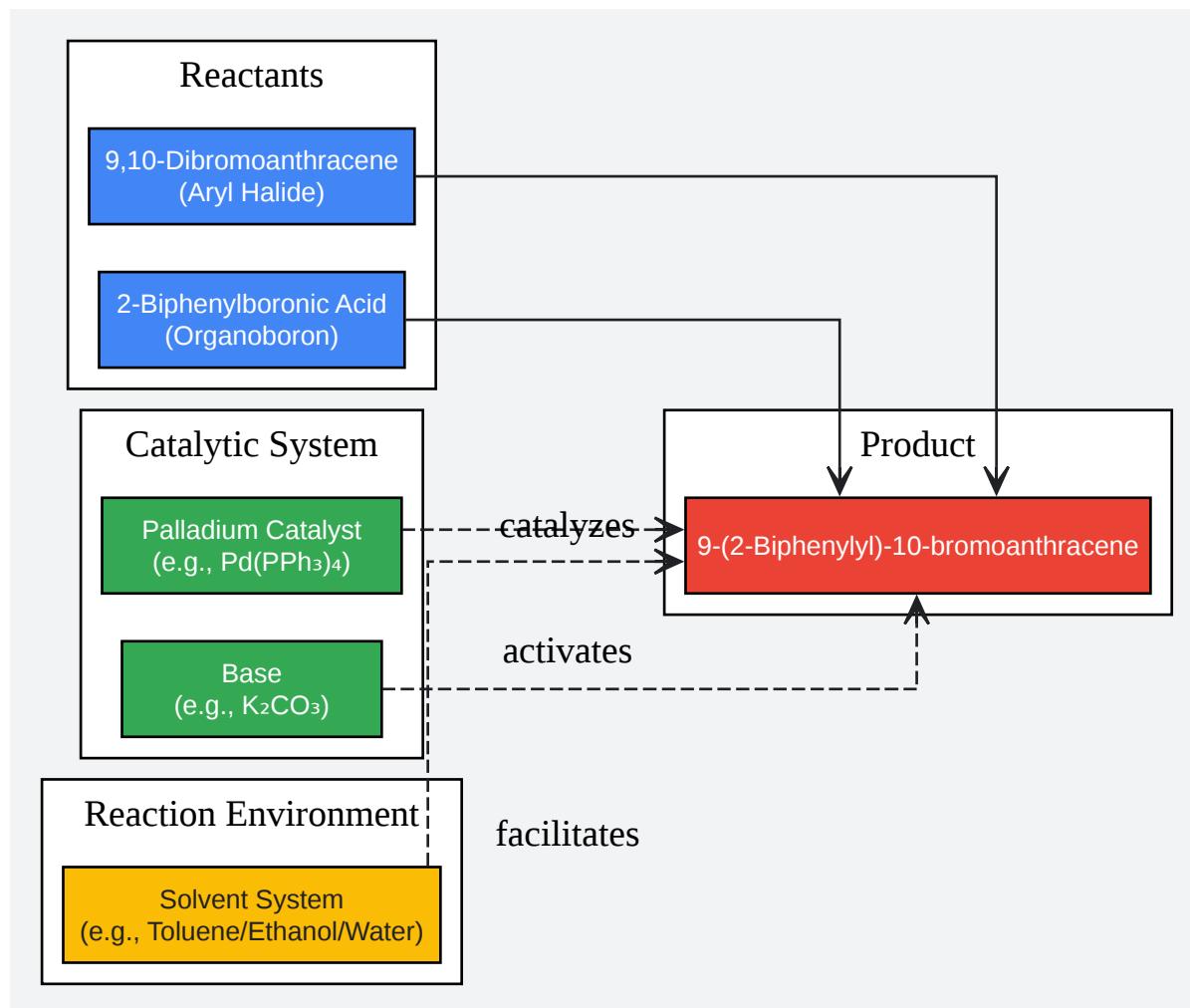
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic protocol for **9-(2-Biphenyl)-10-bromoanthracene**. This compound is a polycyclic aromatic hydrocarbon derivative with potential applications in organic electronics and as a key intermediate in the synthesis of more complex molecular architectures.^{[1][2][3]} Its utility in drug development may stem from its role as a scaffold for creating novel therapeutic agents.^{[3][4]}

Chemical Structure and Properties

9-(2-Biphenyl)-10-bromoanthracene is an asymmetrical molecule featuring a bulky biphenyl group and a bromine atom at the 9 and 10 positions of the anthracene core. This substitution pattern influences its electronic and steric properties, making it a subject of interest in materials science.


Table 1: Chemical and Physical Properties of **9-(2-Biphenyl)-10-bromoanthracene**

Property	Value
Molecular Formula	C ₂₆ H ₁₇ Br ^[5] ^[6] ^[7] ^[8]
Molecular Weight	409.33 g/mol ^[5] ^[6] ^[8]
CAS Number	400607-16-1 ^[1] ^[6] ^[7]
IUPAC Name	9-bromo-10-(2-phenylphenyl)anthracene ^[5]
Synonyms	9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene ^[5]
Purity (Typical)	>98.0% ^[1] ^[6]
MDL Number	MFCD28138083 ^[1] ^[8]
InChI Key	NANUBXRTTQXXDS-UHFFFAOYSA-N ^[5] ^[8]

Synthesis via Suzuki-Miyaura Cross-Coupling

A prevalent and effective method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction.^[9] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.^[10] For **9-(2-Biphenyl)-10-bromoanthracene**, a plausible synthetic route involves the coupling of 9,10-dibromoanthracene with a suitable boronic acid derivative. Given the high reactivity at the 9 and 10 positions of the anthracene core, site-selective mono-arylation can be achieved under carefully controlled conditions.^[11]

Below is a diagram illustrating the logical relationship of the key components in the proposed Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Key components in the Suzuki-Miyaura synthesis.

Experimental Protocol: Synthesis of 9-(2-Biphenylyl)-10-bromoanthracene

The following is a representative protocol for the synthesis of the title compound based on standard Suzuki-Miyaura cross-coupling procedures for similar anthracene derivatives.[\[10\]](#)[\[11\]](#)

Materials:

- 9,10-Dibromoanthracene
- 2-Biphenylboronic acid

- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium Carbonate (K₂CO₃), anhydrous
- Toluene, anhydrous
- Ethanol (200 proof, absolute)
- Deionized Water
- Ethyl acetate or Dichloromethane (for extraction)
- Brine solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, dichloromethane)

Equipment:

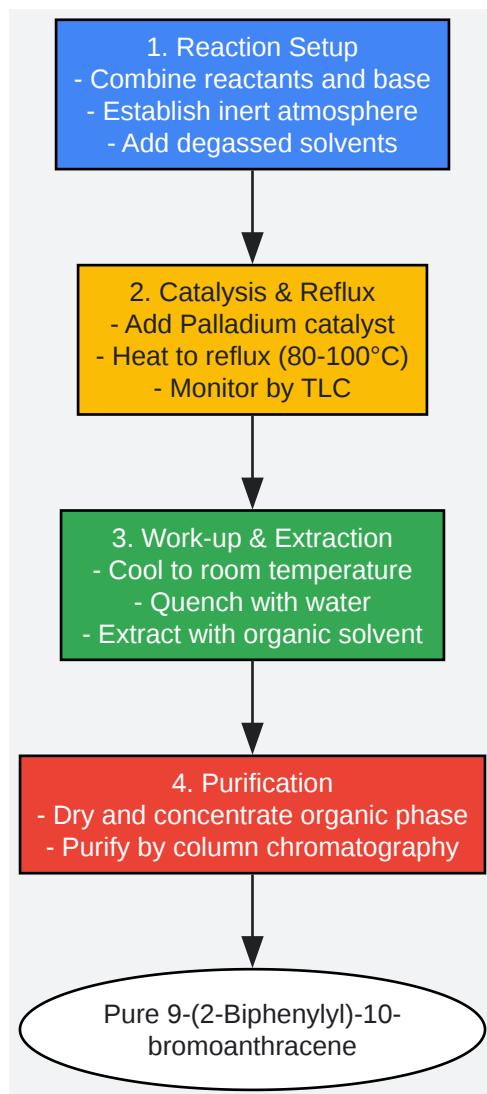
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Inert gas supply (Nitrogen or Argon)
- Standard laboratory glassware (separatory funnel, beakers, etc.)
- Rotary evaporator
- Filtration apparatus
- Thin-layer chromatography (TLC) apparatus

Procedure:

- Reaction Setup:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9,10-dibromoanthracene (1.0 eq), 2-biphenylboronic acid (1.1-1.2 eq), and potassium carbonate (4.0 eq).[\[10\]](#)
- Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[\[10\]](#)
- Add anhydrous toluene, ethanol, and deionized water in an appropriate ratio (e.g., 4:1:1).
- Bubble the inert gas through the solvent mixture for 15-20 minutes to degas the solution. [\[4\]](#)[\[11\]](#)

- Catalyst Addition and Reaction:


- Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.[\[4\]](#)[\[10\]](#)
- Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.[\[4\]](#)
- Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).[\[4\]](#)

- Work-up and Extraction:

- Once the reaction is complete, cool the mixture to room temperature.
- Add water to the reaction flask to dissolve the inorganic salts.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[\[4\]](#)
- Combine the organic layers and wash with brine.[\[4\]](#)
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[\[4\]](#)

- Purification:
 - The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and dichloromethane) to isolate the desired **9-(2-Biphenyl)-10-bromoanthracene**.

The following diagram outlines the general experimental workflow for the synthesis and purification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-(2-Biphenylyl)-10-bromoanthracene [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. 9-(2-Biphenylyl)-10-bromoanthracene | C₂₆H₁₇Br | CID 22138280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. parchem.com [parchem.com]
- 8. 9-(2-Biphenylyl)-10-bromoanthracene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. www1.udel.edu [www1.udel.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 9-(2-Biphenylyl)-10-bromoanthracene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291625#9-2-biphenylyl-10-bromoanthracene-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com